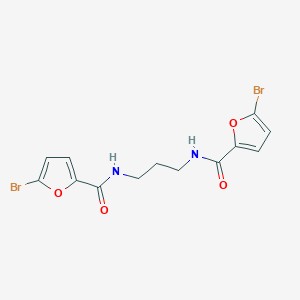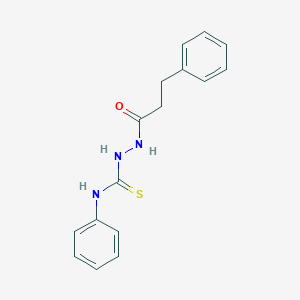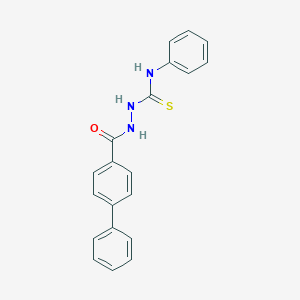![molecular formula C30H28N2O2 B323821 3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE](/img/structure/B323821.png)
3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide): is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) typically involves the reaction of 3-methyl-N-phenylbenzamide with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the benzamide moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzoic acid), while reduction may produce N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzylamine).
Aplicaciones Científicas De Investigación
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzylamine): A reduced derivative with different chemical properties.
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzoic acid): An oxidized derivative with distinct reactivity.
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzyl chloride): A halogenated derivative used in substitution reactions.
Uniqueness: N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C30H28N2O2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
3-methyl-N-[2-(N-(3-methylbenzoyl)anilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H28N2O2/c1-23-11-9-13-25(21-23)29(33)31(27-15-5-3-6-16-27)19-20-32(28-17-7-4-8-18-28)30(34)26-14-10-12-24(2)22-26/h3-18,21-22H,19-20H2,1-2H3 |
Clave InChI |
PRJQWHJRKOXZRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)


![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)


![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


